Methyl 2-methylisonicotinate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Methyl 2-methylisonicotinate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Abstract
Methyl 2-methylisonicotinate (CAS No. 16830-24-3) is a substituted pyridine derivative that serves as a crucial building block in diverse fields ranging from medicinal chemistry to materials science. The strategic placement of a methyl group at the 2-position and a methyl ester at the 4-position of the pyridine ring imparts unique physicochemical properties that are leveraged in the synthesis of complex molecules. This guide provides an in-depth exploration of Methyl 2-methylisonicotinate, covering its principal synthetic pathways, detailed chemical and physical properties, and key applications. We will delve into the mechanistic underpinnings of its synthesis, including the selective oxidation of lutidine precursors and the subsequent Fischer esterification. Furthermore, this document highlights its emerging roles in the development of novel pharmaceuticals, advanced agrochemicals, and functional materials, offering a valuable resource for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Physicochemical Properties
Methyl 2-methylisonicotinate is a pyridine derivative characterized by a methyl group at the C2 position and a methoxycarbonyl group at the C4 position. Understanding its fundamental properties is essential for its application in synthesis and material design.
1.1. Nomenclature and Structure
-
IUPAC Name : Methyl 2-methylpyridine-4-carboxylate
-
Synonyms : 2-Methyl-4-pyridinecarboxylic acid methyl ester, 2-Methylisonicotinic acid methyl ester[1]
-
CAS Number : 16830-24-3[1]
-
Molecular Formula : C₈H₉NO₂[2]
-
Molecular Weight : 151.16 g/mol [1]
-
Chemical Structure : (A representative image of the chemical structure)
1.2. Physicochemical Data
The physical properties of Methyl 2-methylisonicotinate determine its handling, reaction conditions, and purification procedures.
| Property | Value | Source |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 108-110 °C (at 19 Torr) | [1] |
| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.510 (Predicted) | [1] |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [1] |
1.3. Spectroscopic Profile
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the C2-methyl group, and a singlet for the ester's methyl group.
-
¹³C NMR : The carbon NMR would display signals for the eight unique carbon atoms, including the characteristic downfield shift for the carbonyl carbon of the ester group.
-
Infrared (IR) Spectroscopy : The IR spectrum should prominently feature a strong absorption band around 1720-1740 cm⁻¹, corresponding to the C=O stretching of the ester functional group. Additional peaks would correspond to C-H, C=N, and C=C bonds within the molecule.
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion (M+) peak corresponding to the molecular weight of 151.16. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Synthesis of Methyl 2-methylisonicotinate
The synthesis of Methyl 2-methylisonicotinate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and industrially viable pathway involves the selective oxidation of a readily available starting material followed by a classic esterification reaction.
2.1. Overall Synthetic Pathway
The synthesis originates from 2,4-lutidine (2,4-dimethylpyridine), which undergoes selective oxidation to form the key intermediate, 2-methylisonicotinic acid. This acid is then esterified to yield the final product.
Caption: Overall synthesis route for Methyl 2-methylisonicotinate.
2.2. Step 1: Synthesis of 2-Methylisonicotinic Acid (Precursor)
The critical step in this synthesis is the selective oxidation of the methyl group at the 4-position of 2,4-lutidine, while leaving the methyl group at the 2-position intact. This regioselectivity is challenging because methyl groups on pyridine rings can be resistant to oxidation.[8]
-
Starting Material : 2,4-Lutidine (2,4-dimethylpyridine)[9]
-
Rationale for Choice : 2,4-Lutidine is an inexpensive and commercially available raw material produced from coal tar.[8]
-
Oxidizing Agents : Various oxidizing agents can be employed, such as Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄). The choice of agent and reaction conditions is crucial to control the selectivity and prevent over-oxidation or ring degradation.[9][10]
-
General Protocol (Conceptual) :
-
2,4-Lutidine is dissolved in a suitable solvent (e.g., pyridine, water, or an inert organic solvent).
-
The oxidizing agent (e.g., KMnO₄) is added portion-wise to the solution while controlling the temperature to manage the exothermic reaction.
-
The reaction mixture is heated for several hours to drive the reaction to completion.
-
Upon completion, the reaction is quenched, and the manganese dioxide byproduct is filtered off.
-
The filtrate is acidified to precipitate the 2-methylisonicotinic acid.
-
The crude product is collected by filtration and can be purified by recrystallization.
-
2.3. Step 2: Fischer Esterification to Methyl 2-methylisonicotinate
With the carboxylic acid precursor in hand, the final step is a standard Fischer esterification.[11] This is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[12][13]
-
Reactants : 2-Methylisonicotinic acid and methanol. Methanol serves as both the reactant and the solvent.[14]
-
Catalyst : A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[11][13]
-
Mechanism : The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Key stages of the Fischer Esterification mechanism.
-
Detailed Experimental Protocol :
-
To a flask containing 2-methylisonicotinic acid (1.0 eq), add an excess of anhydrous methanol (e.g., 10-20 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude ester by vacuum distillation to yield pure Methyl 2-methylisonicotinate.[1]
-
Applications in Research and Industry
Methyl 2-methylisonicotinate is a versatile intermediate with applications spanning multiple scientific and industrial domains.[1][14]
3.1. Pharmaceutical and Drug Development
Pyridine scaffolds are ubiquitous in pharmaceuticals, and Methyl 2-methylisonicotinate serves as a valuable starting material for more complex drug candidates.[15] The presence of the methyl group can significantly influence a molecule's pharmacological profile. This is often referred to as the "magic methyl" effect, where adding a methyl group can enhance binding affinity, improve metabolic stability, or alter solubility.[16][17] Compounds structurally related to isonicotinates have shown potential in developing drugs for neurological disorders.[14]
3.2. Agrochemicals
In agricultural chemistry, isonicotinate esters have demonstrated utility as semiochemicals for pest management.[14] Specifically, Methyl isonicotinate (the non-methylated analog) is an active ingredient in traps used to monitor and control thrip populations in greenhouses by inducing increased movement in the pests, leading to higher capture rates.[14][18] Methyl 2-methylisonicotinate is expected to have similar insecticidal or attractant properties.
3.3. Materials Science
The unique electronic properties of the pyridine ring make its derivatives suitable for applications in materials science.[19]
-
Dye-Sensitized Solar Cells (DSSCs) : This compound can be used as a building block in the synthesis of photosensitizers, which are the molecules responsible for light absorption in DSSCs.[14]
-
Metal-Organic Frameworks (MOFs) : Methyl 2-methylisonicotinate has been investigated for its use in synthesizing luminescent MOFs. By incorporating this ligand, researchers can create porous materials with specific luminescent properties for applications in chemical sensing and light-emitting devices.[14]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-methylisonicotinate. Users should always consult the specific Safety Data Sheet (SDS) for the compound before use. General safety information, based on related compounds, is provided below.[1][20][21][22]
-
GHS Hazard Statements (Anticipated) : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[22][23]
-
Precautionary Measures :
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[20]
-
Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[21] Avoid contact with skin, eyes, and clothing.[20]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][21]
-
Conclusion
Methyl 2-methylisonicotinate is a compound of significant synthetic utility. Its preparation, primarily through the selective oxidation of 2,4-lutidine and subsequent Fischer esterification, provides a reliable route to a valuable chemical intermediate. The strategic presence of the methyl and ester functional groups on the pyridine core enables its application as a key building block in the rational design of pharmaceuticals, the development of effective agrochemicals, and the engineering of advanced materials for electronic and sensory applications. Adherence to established synthetic protocols and rigorous safety practices is paramount for its successful and safe utilization in research and development.
References
- Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification.
- Dakota Ingredients. (n.d.). The Role of 2-Cyanopyridine in Specialty Chemical Synthesis.
- Smolecule. (2023). Buy Methyl 2-methylisonicotinate | 16830-24-3.
- ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C.
- Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification.
- CymitQuimica. (2023). Methyl 2-chloro-6-methylisonicotinate.
- Katritzky, A. R., et al. (2005).
- ChemBK. (2024). Methyl 2-methylisonicotinate.
- ACS Publications. (n.d.). Reaction Kinetics and Mechanism for the Gas- and Liquid-Phase Esterification of Acetic Acid with Methanol on Tungstated Zirconia. Industrial & Engineering Chemistry Research.
- Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
- Wikipedia. (n.d.). Methyl isonicotinate.
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - methyl nicotinate.
- Fisher Scientific. (2014). SAFETY DATA SHEET - Methyl isonicotinate.
- Fisher Scientific. (2014). SAFETY DATA SHEET - Methyl isonicotinate (Canada WHMIS 2015).
- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
- PrepChem.com. (n.d.). Synthesis of methyl 1,2,3,6-tetrahydro-1-methylisonicotinate.
- PubChem. (n.d.). Methyl 2-methylisonicotinate.
- Guidechem. (n.d.). Methyl isonicotinate (cas 2459-09-8) SDS/MSDS download.
- PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate.
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- ChemicalBook. (n.d.). Methyl isonicotinate synthesis.
- PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate.
- PubChem. (n.d.). Methyl isonicotinate.
- Wikipedia. (n.d.). 2,4-Lutidine.
- ChemicalBook. (2025). 2-Methylisonicotinic acid.
- ChemicalBook. (2025). Methyl isonicotinate.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methylisonicotinic Acid | 4021-11-8.
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- ChemicalBook. (n.d.). Methyl isonicotinate(2459-09-8) 1H NMR spectrum.
- VulcanChem. (n.d.). Methyl 2-methylisonicotinate - 16830-24-3.
- The Good Scents Company. (n.d.). 2,4-lutidine 2,4-dimethylpyridine.
- Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- BLD Pharm. (n.d.). 4021-11-8|2-Methylisonicotinic acid.
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Methyl Isonicotinate 2459-09-8.
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
- National Institutes of Health. (n.d.). Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds.
- TCI Chemicals. (2023). Oxidation of some organic compounds with selective catalysis – Review.
- Royal Society of Chemistry. (n.d.). A lutidine-promoted photoredox catalytic atom-transfer radical cyclization reaction for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones.
- Sigma-Aldrich. (n.d.). Methyl isonicotinate 98 2459-09-8.
Sources
- 1. chembk.com [chembk.com]
- 2. Methyl 2-methylisonicotinate | C8H9NO2 | CID 11542811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl isonicotinate(2459-09-8) 1H NMR spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. youtube.com [youtube.com]
- 6. lehigh.edu [lehigh.edu]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 9. 2-Methylisonicotinic acid | 4021-11-8 [chemicalbook.com]
- 10. journals.iau.ir [journals.iau.ir]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. monash.edu [monash.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Buy Methyl 2-methylisonicotinate | 16830-24-3 [smolecule.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 19. nbinno.com [nbinno.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. fishersci.com [fishersci.com]
- 22. Page loading... [guidechem.com]
- 23. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]
